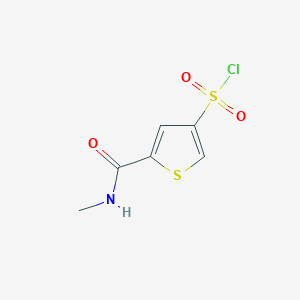
3-(Diethylamino)-2-methylpropanoic acid
Übersicht
Beschreibung
3-(Diethylamino)-2-methylpropanoic acid (DEAmp) is an organic compound belonging to the carboxylic acid family. It is a derivative of propanoic acid, and has been studied for its biochemical and physiological effects. DEAmp is used in a variety of scientific research applications, and is known to have a wide range of advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Thermo- and pH-Responsive Polymers
3-(Diethylamino)-2-methylpropanoic acid: is utilized in the synthesis of thermo- and pH-responsive polymers. These polymers exhibit unique characteristics such as phase separation at certain temperatures and pH levels, which can be tailored for specific applications . The ability to respond to temperature and pH changes makes these polymers suitable for drug delivery systems, where they can release therapeutic agents in response to the body’s environment.
Solid-Phase Peptide Synthesis
In the field of peptide synthesis, 3-(Diethylamino)-2-methylpropanoic acid derivatives serve as an effective replacement for hazardous reagents like piperidine. They are used to remove protecting groups during the synthesis process . This application is particularly important in the development of peptidic drug candidates, where efficiency and safety are paramount.
Optoelectronic Properties
The compound’s derivatives are also explored for their optoelectronic properties. For instance, they are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices that require materials with specific electronic and optical behaviors .
Biomedical Applications
Derivatives of 3-(Diethylamino)-2-methylpropanoic acid have been used as fluorescent labels and inhibitors in biomedical research. Their ability to aggregate can be leveraged in designing probes for imaging and diagnostic purposes .
Laser Dye Applications
The compound is employed in the synthesis of dyes used in laser applications. These dyes can be fine-tuned to emit specific wavelengths of light, which is crucial in various laser technologies .
Chemical Synthesis and Process R&D
In chemical process research and development, the compound’s derivatives are valuable for their role in improving the efficiency of reactions and reducing the environmental impact of chemical processes .
Eigenschaften
IUPAC Name |
3-(diethylamino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)6-7(3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSXFBBONITFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)


![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)

![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)

![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)